(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane
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Overview
Description
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane: is an organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This particular compound features a substituted oxetane ring with three methyl groups and a 2-methylprop-1-en-1-yl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylprop-1-en-1-yl alcohol and 2,2,4-trimethyl-1,3-dioxolane.
Formation of Intermediate: The alcohol undergoes a reaction with 2,2,4-trimethyl-1,3-dioxolane in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under basic conditions to form the oxetane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysts: Employing specific catalysts to enhance the efficiency of the cyclization process.
Purification: Implementing advanced purification techniques such as distillation and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-modified products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation Products: Oxetane derivatives with additional functional groups.
Reduction Products: Alcohols and other reduced compounds.
Substitution Products: Ring-opened or modified oxetane compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Polymer Chemistry: Incorporated into polymer structures to impart unique properties.
Biology
Biological Probes: Utilized in the development of biological probes for studying enzyme mechanisms.
Medicine
Drug Development: Investigated for potential use in drug development due to its unique reactivity.
Industry
Material Science: Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It may participate in pathways involving oxidation, reduction, and substitution reactions, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxirane: Similar structure but with an oxirane ring instead of an oxetane ring.
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
Uniqueness
Ring Strain: The oxetane ring in (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane imparts unique reactivity compared to oxirane and tetrahydrofuran rings.
Reactivity: The presence of the 2-methylprop-1-en-1-yl group enhances its reactivity in various chemical reactions.
Properties
CAS No. |
63475-54-7 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3S,4R)-2,2,4-trimethyl-3-(2-methylprop-1-enyl)oxetane |
InChI |
InChI=1S/C10H18O/c1-7(2)6-9-8(3)11-10(9,4)5/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
InChI Key |
HWKYFVDNWOGAGW-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(O1)(C)C)C=C(C)C |
Canonical SMILES |
CC1C(C(O1)(C)C)C=C(C)C |
Origin of Product |
United States |
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